PD 90780

Description

Properties

IUPAC Name |

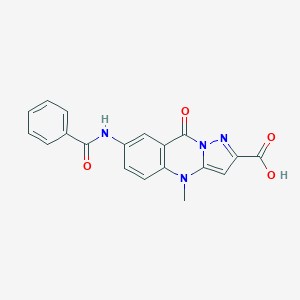

7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4/c1-22-15-8-7-12(20-17(24)11-5-3-2-4-6-11)9-13(15)18(25)23-16(22)10-14(21-23)19(26)27/h2-10H,1H3,(H,20,24)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZAGXDMMVWYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N4C1=CC(=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PD 90780

For Researchers, Scientists, and Drug Development Professionals

Core Summary

PD 90780 is a selective, non-peptide small molecule antagonist of Nerve Growth Factor (NGF). Its primary mechanism of action is the direct binding to NGF, which in turn inhibits the interaction between NGF and its low-affinity receptor, the p75 neurotrophin receptor (p75NTR). This inhibition modulates downstream signaling pathways associated with p75NTR, and importantly, the presence of the high-affinity NGF receptor, TrkA, influences the inhibitory potency of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a comparative overview of its inhibitory activities.

| Parameter | Value | Cell Line/System | Notes |

| IC50 (NGF-p75NTR Interaction) | 23.1 µM | PC12 cells (express both TrkA and p75NTR) | Inhibition of 125I-NGF cross-linking to p75NTR. |

| IC50 (NGF-p75NTR Interaction) | 1.8 µM | PC12nnr5 cells (express p75NTR only) | Inhibition of 125I-NGF cross-linking to p75NTR. |

| IC50 (NGF-dependent differentiation) | 33.22 µM | PC12 cells | Inhibition of neurite outgrowth. |

| Effect on TrkA Phosphorylation | Decrease at 300 µM | PC12 cells | High concentrations of this compound can reduce NGF-induced TrkA phosphorylation. |

Mechanism of Action

This compound functions by directly interacting with NGF, inducing a conformational change that prevents its binding to the p75NTR. This is a crucial distinction from receptor antagonists that would bind to p75NTR itself. The inhibitory effect of this compound on the NGF-p75NTR interaction is significantly more potent in cellular systems lacking the TrkA receptor. This suggests that the conformation of the NGF-p75NTR complex, or the presentation of NGF to p75NTR, is altered in the presence of TrkA, rendering it less susceptible to inhibition by this compound.

At higher concentrations, this compound has been observed to decrease the NGF-mediated phosphorylation of the TrkA receptor. This is likely an indirect effect resulting from the sequestration of NGF by this compound, thereby reducing the amount of NGF available to bind and activate TrkA.

Signaling Pathways

The interaction of NGF with its receptors, TrkA and p75NTR, initiates a complex network of intracellular signaling. This compound, by inhibiting the NGF-p75NTR interaction, primarily modulates the p75NTR-mediated signaling cascades.

Experimental Protocols

Detailed experimental protocols from the primary literature by Spiegel et al. (1995) and Colquhoun et al. (2004) were not fully accessible in the public domain. However, based on the available information and standard methodologies, the following are representative protocols for key experiments.

NGF-p75NTR Binding Assay (Cross-linking Assay)

This protocol is a generalized procedure for assessing the inhibition of NGF binding to p75NTR in cell lines.

1. Cell Culture:

-

PC12 and PC12nnr5 cells are cultured in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Binding and Cross-linking:

-

Cells are harvested and washed with a binding buffer (e.g., PBS with 0.1% BSA).

-

A constant concentration of 125I-labeled NGF is incubated with varying concentrations of this compound for a predetermined time (e.g., 2 hours) at 4°C to reach binding equilibrium.

-

The cell suspension is then added to the NGF/PD 90780 mixture and incubated for an additional period (e.g., 2 hours) at 4°C with gentle agitation.

-

Following incubation, the cells are washed to remove unbound 125I-NGF.

-

A chemical cross-linker (e.g., disuccinimidyl suberate (B1241622) - DSS) is added to covalently link the 125I-NGF to the p75NTR.

-

The cross-linking reaction is quenched, and the cells are lysed.

3. Analysis:

-

Cell lysates are resolved by SDS-PAGE.

-

The gel is dried and exposed to autoradiography film.

-

The intensity of the band corresponding to the 125I-NGF-p75NTR complex is quantified.

-

The IC50 value is calculated from the dose-response curve of this compound concentration versus the intensity of the cross-linked band.

TrkA Phosphorylation Assay (Western Blot)

This is a representative protocol to assess the effect of this compound on NGF-induced TrkA phosphorylation.

1. Cell Culture and Treatment:

-

PC12 cells are cultured as described above.

-

Prior to the experiment, cells are serum-starved for a defined period to reduce basal receptor phosphorylation.

-

Cells are pre-incubated with varying concentrations of this compound for a specific time.

-

NGF is then added to stimulate TrkA phosphorylation for a short duration (e.g., 5-15 minutes).

2. Cell Lysis and Protein Quantification:

-

The reaction is stopped by washing with ice-cold PBS and lysing the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

3. Immunoprecipitation (Optional but recommended for cleaner results):

-

TrkA is immunoprecipitated from the cell lysates using an anti-TrkA antibody.

4. Western Blotting:

-

Equal amounts of protein from the cell lysates (or the entire immunoprecipitate) are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated TrkA (p-TrkA).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total TrkA as a loading control.

5. Analysis:

-

The band intensities for p-TrkA and total TrkA are quantified.

-

The ratio of p-TrkA to total TrkA is calculated to determine the effect of this compound on NGF-induced TrkA phosphorylation.

Conclusion

This compound is a valuable research tool for dissecting the specific roles of the NGF-p75NTR signaling axis. Its mechanism of action, through direct binding to NGF and subsequent inhibition of the p75NTR interaction, highlights a nuanced approach to modulating neurotrophin signaling. The differential activity of this compound in the presence and absence of TrkA underscores the complexity of NGF receptor interactions and provides a basis for the development of more targeted therapeutics for NGF-related pathologies. Further investigation into the structural basis of the this compound-NGF interaction could provide insights for the design of next-generation NGF antagonists with improved potency and selectivity.

An In-depth Technical Guide to the Target Binding and Affinity of PD 90780

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 90780 is a selective, non-peptide small molecule antagonist of Nerve Growth Factor (NGF). It exerts its biological effects by directly interacting with NGF, thereby preventing its association with the p75 neurotrophin receptor (p75NTR). This guide provides a comprehensive overview of the target binding characteristics and affinity of this compound, including a compilation of quantitative binding data, detailed experimental methodologies for key assays, and a visual representation of the associated signaling pathways. This information is intended to serve as a valuable resource for researchers engaged in neurotrophin signaling and the development of therapeutics targeting the NGF pathway.

Introduction

Nerve Growth Factor (NGF) is a well-characterized neurotrophin that plays a critical role in the development, survival, and function of neurons in both the central and peripheral nervous systems. The biological activities of NGF are mediated through its interaction with two distinct cell surface receptors: the high-affinity tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR)[1][2]. The signaling outcomes of NGF binding are context-dependent, with TrkA activation generally promoting neuronal survival and differentiation, while p75NTR signaling can lead to either pro-survival or pro-apoptotic effects[1][2].

This compound has been identified as a valuable tool for dissecting the specific roles of the NGF-p75NTR signaling axis. By selectively inhibiting this interaction, this compound allows for the investigation of p75NTR-mediated pathways independent of TrkA activation. This guide will delve into the specifics of its binding properties and the experimental approaches used to characterize them.

Target Binding and Affinity of this compound

The primary molecular target of this compound is Nerve Growth Factor (NGF). Unlike receptor antagonists that bind directly to the receptor, this compound interacts with NGF itself, inducing a conformational change that precludes its binding to the p75NTR receptor[3]. This mechanism of action has been elucidated through various binding and functional assays.

Quantitative Binding Data

The affinity of this compound for NGF and its efficacy in inhibiting the NGF-p75NTR interaction have been quantified using several key parameters, including the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). These values, compiled from multiple studies, are summarized in the table below.

| Parameter | Value | Experimental System | Reference |

| Kd | 25.83 µM | Binding of this compound to NGF | |

| IC50 | 220 nM | Inhibition of NGF binding to the extracellular domain of p75 NGFR | |

| IC50 | 300 nM | Inhibition of NGF binding to Q1-CHO cells expressing full-length human p75 NGFR | |

| IC50 | 23.1 µM | Inhibition of NGF-p75NTR interaction in PC12 cells (expressing TrkA and p75NTR) | |

| IC50 | 1.8 µM | Inhibition of NGF-p75NTR interaction in PC12nnr5 cells (expressing only p75NTR) | |

| IC50 | 33.22 µM | Inhibition of NGF-dependent differentiation of PC12 cells |

Table 1: Summary of Quantitative Binding and Affinity Data for this compound.

Experimental Protocols

The characterization of this compound's binding affinity and mechanism of action has relied on a variety of in vitro experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Competition Binding Assay

This assay is used to determine the ability of this compound to inhibit the binding of radiolabeled NGF to cells expressing the p75NTR receptor.

Objective: To determine the IC50 value of this compound for the inhibition of ¹²⁵I-NGF binding to p75NTR.

Materials:

-

PC12 or PC12nnr5 cells

-

¹²⁵I-labeled Nerve Growth Factor (¹²⁵I-NGF)

-

This compound

-

Binding Buffer (e.g., DMEM with 1 mg/mL BSA, 1 mM MgCl₂, 0.5 mM CaCl₂)

-

Wash Buffer (e.g., ice-cold PBS)

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)

-

Scintillation counter

Procedure:

-

Cell Preparation: Culture PC12 or PC12nnr5 cells to near confluence. On the day of the assay, gently detach the cells and resuspend them in ice-cold binding buffer to a desired concentration (e.g., 1 x 10⁶ cells/mL).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell suspension + ¹²⁵I-NGF (at a concentration near its Kd for p75NTR) + vehicle (e.g., DMSO).

-

Non-specific Binding: Cell suspension + ¹²⁵I-NGF + a high concentration of unlabeled NGF (e.g., 1 µM).

-

Competition: Cell suspension + ¹²⁵I-NGF + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 4°C for 90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Differentiation Assay

This functional assay assesses the ability of this compound to inhibit the biological effects of NGF, such as neurite outgrowth in PC12 cells.

Objective: To determine the IC50 value of this compound for the inhibition of NGF-induced neuronal differentiation.

Materials:

-

PC12 cells

-

Nerve Growth Factor (NGF)

-

This compound

-

Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)

-

Collagen-coated cell culture plates

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed PC12 cells onto collagen-coated plates at a low density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing a constant, neurite-promoting concentration of NGF (e.g., 50 ng/mL) and varying concentrations of this compound. Include a positive control (NGF alone) and a negative control (vehicle alone).

-

Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

-

Imaging and Analysis: Capture images of multiple fields for each treatment condition. Quantify neuronal differentiation by counting the percentage of cells bearing neurites that are at least twice the length of the cell body diameter.

-

Data Analysis: Plot the percentage of differentiated cells against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

This compound's mechanism of action is to disrupt the initial step in the NGF-p75NTR signaling cascade. The binding of NGF to p75NTR can trigger several downstream pathways that influence cell fate.

References

The Role of PD 90780 in Deciphering Neurotrophin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of PD 90780, a selective nonpeptide inhibitor, in the intricate study of neurotrophin signaling pathways. By specifically targeting the interaction between Nerve Growth Factor (NGF) and the p75 neurotrophin receptor (p75NTR), this compound serves as a critical tool for dissecting the multifaceted roles of this signaling axis in neuronal survival, apoptosis, and differentiation. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Introduction to this compound and Neurotrophin Signaling

Neurotrophins are a family of growth factors essential for the development, survival, and function of neurons in the nervous system. Nerve Growth Factor (NGF), the first identified neurotrophin, exerts its effects by binding to two distinct cell surface receptors: the high-affinity tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). While TrkA activation is predominantly associated with pro-survival and differentiation signals, p75NTR signaling is more complex, capable of inducing apoptosis in the absence of TrkA or modulating TrkA signaling when co-expressed.

This compound is a small molecule that acts as an antagonist of NGF's interaction with p75NTR.[1] Crucially, it achieves this by binding directly to NGF, not the receptor itself.[1][2] This mechanism of action makes this compound a highly specific tool for isolating and studying p75NTR-mediated effects that are dependent on NGF binding. A key characteristic of this compound is its differential activity, exhibiting a higher inhibitory potency in cells expressing only p75NTR compared to those co-expressing TrkA, suggesting that the presence of TrkA alters the NGF-p75NTR interaction.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, providing a clear basis for experimental design and data interpretation.

Table 1: Binding Affinity of this compound to NGF

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 35.83 µmol/L | Surface Plasmon Resonance (SPR) | [2] |

Table 2: Inhibitory Concentration (IC50) of this compound on NGF-p75NTR Interaction

| Cell Line | Receptor Expression | IC50 Value | 95% Confidence Interval | Method | Reference |

| PC12 | TrkA and p75NTR | 23.1 µM | 16.8 µM to 31.7 µM | 125I-NGF Cross-linking | |

| PC12nnr5 | p75NTR only | 1.8 µM | 1.3 µM to 2.5 µM | 125I-NGF Cross-linking |

Signaling Pathways and Mechanism of Action

This compound allows for the specific interrogation of NGF-dependent p75NTR signaling. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the inhibitory action of this compound.

References

Methodological & Application

Recommended working concentration of PD 90780 in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 90780 is a selective, cell-permeable, non-peptide antagonist of the nerve growth factor (NGF) receptor p75NTR. It functions by inhibiting the binding of NGF to p75NTR, thereby modulating downstream signaling pathways. This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended working concentrations, experimental procedures, and relevant signaling pathway information.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data regarding the in vitro activity of this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Inhibitory Action | IC50 Value (µM) | Reference |

| PC12 | Inhibition of NGF-p75NTR interaction | 23.1 | [1] |

| PC12nnr5 | Inhibition of NGF-p75NTR interaction | 1.8 | [1] |

| PC12 | Inhibition of NGF-dependent differentiation | 33.22 | [2] |

| Q1-CHO (expressing human p75 NGFR) | Inhibition of NGF binding to p75 NGFR | 0.3 | [2] |

| Cell-free assay | Inhibition of NGF binding to the extracellular domain of p75 NGFR | 0.22 | [2] |

Note: The effective concentration of this compound can vary depending on the cell type, assay conditions, and the specific biological endpoint being measured. A typical starting range for in vitro experiments is 0.1 to 100 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Signaling Pathway

This compound primarily acts on the Nerve Growth Factor (NGF) signaling pathway. NGF binds to two types of receptors on the cell surface: the high-affinity tyrosine kinase receptor A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). The interaction of these receptors mediates various cellular responses, including neuronal survival, differentiation, and apoptosis. This compound specifically inhibits the interaction between NGF and p75NTR.

Experimental Protocols

Protocol 1: Determination of IC50 for Inhibition of NGF-Induced PC12 Cell Differentiation

This protocol describes how to determine the IC50 value of this compound for the inhibition of NGF-induced neurite outgrowth in PC12 cells.

Materials:

-

PC12 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)

-

Collagen-coated culture plates

-

Nerve Growth Factor (NGF)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Microscope with imaging capabilities

-

Image analysis software

Procedure:

-

Cell Seeding:

-

Culture PC12 cells in complete medium on collagen-coated plates.

-

Seed PC12 cells into collagen-coated 24-well plates at a density of 2 x 10^4 cells/well.

-

Allow cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).

-

Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Pre-incubate the cells with this compound for 1 hour.

-

-

NGF Stimulation:

-

Add NGF to each well to a final concentration of 50 ng/mL to induce differentiation. Include a negative control group without NGF.

-

Incubate the cells for 48-72 hours.

-

-

Quantification of Neurite Outgrowth:

-

After incubation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Capture images of multiple fields per well using a microscope.

-

Quantify neurite outgrowth using image analysis software. A common metric is to count the percentage of cells with neurites longer than the cell body diameter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of neurite outgrowth for each concentration of this compound compared to the NGF-treated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

-

Protocol 2: Western Blot Analysis of TrkA Phosphorylation

This protocol details the methodology to assess the effect of this compound on the NGF-induced phosphorylation of TrkA.

Materials:

-

PC12 cells

-

Complete culture medium

-

Collagen-coated culture plates

-

Nerve Growth Factor (NGF)

-

This compound

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-TrkA, anti-total-TrkA, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed PC12 cells on collagen-coated 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-incubate the cells with the desired concentration of this compound (and a vehicle control) for 1 hour.

-

Stimulate the cells with 50 ng/mL NGF for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-TrkA overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with antibodies against total TrkA and a loading control (e.g., β-actin) to normalize the data.

-

Quantify the band intensities using densitometry software.

-

Compare the levels of phosphorylated TrkA in this compound-treated cells to the NGF-stimulated control.

-

Concluding Remarks

This compound is a valuable tool for studying the role of the p75NTR receptor in NGF signaling. The provided protocols offer a starting point for in vitro investigations. It is essential to optimize experimental conditions, including cell density, incubation times, and reagent concentrations, for each specific application. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the MEK1/2 Inhibitor PD98059 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. The MEK1/2 kinases are central components of this cascade, and their aberrant activation is a frequent driver of oncogenesis. Consequently, MEK1/2 inhibitors are a significant class of targeted therapeutics in cancer drug development.

This document provides detailed application notes and protocols for the use of PD98059 , a potent and selective, non-ATP competitive inhibitor of MEK1/2, in various cell-based assays. PD98059 binds to the inactive form of MEK1, preventing its phosphorylation and subsequent activation by upstream kinases like RAF.[1][2] This leads to the inhibition of the downstream effector kinases, ERK1/2, and the modulation of cellular responses.

Data Presentation: Inhibitory Concentration (IC50) of PD98059

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 of PD98059 varies depending on the cell line and the assay conditions.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| 3T3 cells | Thymidine Incorporation | ~7 | [2] |

| 3T3 cells | PDGF-stimulated MAPK activation | ~10 | [2] |

| Hec50co (endometrial cancer) | Cell Viability (in combination with Paclitaxel) | 25 (synergistic effect) | [3] |

| Cell-free assay | MEK1 activation | 2-7 | |

| Cell-free assay | MEK2 activation | 50 | |

| Cell-free assay | TCDD binding to AHR | 4 | |

| Cell-free assay | AHR transformation | 1 |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of PD98059 on the proliferation of adherent cancer cell lines using a colorimetric MTT assay.

Materials:

-

PD98059 (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of PD98059 in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest PD98059 concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PD98059 or controls.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Formazan (B1609692) Solubilization:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot a dose-response curve with cell viability on the y-axis and the log of PD98059 concentration on the x-axis to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of ERK1/2, the direct downstream target of MEK1/2, upon treatment with PD98059.

Materials:

-

PD98059 (dissolved in DMSO)

-

Complete cell culture medium and serum-free medium

-

Growth factor (e.g., EGF, FGF) for stimulation

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours in serum-free medium to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of PD98059 or vehicle control for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 3f.

-

Develop the blot using an ECL substrate and capture the signal with an imaging system.

-

-

Re-probing for Total ERK1/2:

-

To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with PD98059.

Materials:

-

PD98059 (dissolved in DMSO)

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Ice-cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with desired concentrations of PD98059 or vehicle control for a specified time (e.g., 24-48 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

Gate the cell populations to distinguish between:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

-

Data Analysis:

-

Calculate the percentage of cells in each quadrant for each treatment condition.

-

Compare the percentage of apoptotic cells (early + late) in PD98059-treated samples to the vehicle control.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MEK Inhibitor Treatment in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary neuronal cultures are crucial in vitro models for investigating neuronal development, function, and pathology. These cultures, derived directly from embryonic or neonatal brain tissue, closely mimic the physiological characteristics of neurons in the living brain.[1] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the MEK/ERK cascade, is a key regulator of neuronal survival, differentiation, and plasticity. Dysregulation of this pathway is implicated in various neurological disorders. MEK inhibitors are valuable tools for dissecting the role of the MEK/ERK pathway in neuronal processes and for evaluating potential therapeutic interventions. This document provides detailed protocols for the treatment of primary neuron cultures with a representative MEK inhibitor, PD 98059, as a paradigm for studying MEK inhibition in a neuronal context.

Mechanism of Action

MEK inhibitors are a class of small molecules that selectively bind to and inhibit the activity of MEK1 and MEK2 (also known as MAP2K1 and MAP2K2). MEK is a dual-specificity protein kinase that phosphorylates and activates ERK1 and ERK2 (also known as MAPK3 and MAPK1). By inhibiting MEK, these compounds effectively block the downstream signaling cascade, preventing the phosphorylation and activation of ERK. This blockade allows for the precise investigation of cellular processes regulated by the MEK/ERK pathway. In some cancer cell lines, MEK inhibitor monotherapy has been shown to inhibit growth, particularly in cells with loss of NF1 expression, which confers ERK pathway dependence.[2]

Caption: Signaling pathway illustrating the mechanism of action of MEK inhibitors like PD 98059.

Data Presentation

The following table summarizes typical concentrations and observed effects of MEK inhibitors in neuronal and related cell culture studies. This data is provided as a reference for experimental design.

| Compound | Cell Type | Concentration Range | Observed Effect | Reference |

| Trametinib | Glioblastoma neurospheres | 10 nM - 1 µM | Inhibition of cell growth, induction of apoptosis in sensitive lines.[2] | [2] |

| PD 173074 | Cerebellar granule neurons | 1 nM - 100 nM | Antagonized FGF-2-supported survival and neurite outgrowth.[3] | |

| SU 5402 | Cerebellar granule neurons | 1 µM - 10 µM | Antagonized FGF-2-supported survival and neurite outgrowth. |

Experimental Protocols

I. Preparation of Primary Neuron Cultures

This protocol is adapted for the isolation of cortical or hippocampal neurons from embryonic day 18 (E18) rat pups. All animal procedures should be conducted in accordance with institutional and national animal welfare guidelines.

Materials:

-

Pregnant Sprague-Dawley rat (E18)

-

Neurobasal Plus medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin

-

Hanks' Balanced Salt Solution (HBSS), ice-cold

-

Poly-D-lysine (or Poly-L-lysine)

-

Laminin (B1169045) (optional, for enhanced neurite outgrowth)

-

Papain or Trypsin solution

-

Trypsin inhibitor (if using trypsin)

-

DNase I

-

Sterile dissection tools

-

Sterile conical tubes and pipettes

Procedure:

-

Coating Culture Vessels:

-

Prepare a working solution of 50 µg/mL poly-D-lysine in sterile water.

-

Coat the surface of culture plates or coverslips with the poly-D-lysine solution and incubate overnight at 37°C.

-

The following day, wash the coated surfaces twice with sterile water and allow them to dry completely in a laminar flow hood. For enhanced neurite extension, a subsequent coating with laminin can be performed.

-

-

Dissection and Dissociation:

-

Euthanize the pregnant rat and harvest the E18 embryos.

-

Isolate the cortices or hippocampi from the embryonic brains in ice-cold HBSS.

-

Transfer the dissected tissue to a tube containing an enzymatic dissociation solution (e.g., papain or trypsin with DNase I) and incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

If using trypsin, quench the reaction with a trypsin inhibitor.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at the desired density onto the pre-coated culture vessels in pre-warmed Neuronal Culture Medium.

-

-

Culture Maintenance:

-

Incubate the cultures in a humidified incubator at 37°C with 5% CO₂.

-

Perform a half-media change after 24 hours to remove cellular debris and every 3-4 days thereafter.

-

II. MEK Inhibitor Treatment Protocol

Materials:

-

Primary neuron cultures (e.g., at Day in Vitro (DIV) 4-7)

-

MEK inhibitor stock solution (e.g., PD 98059 in DMSO)

-

Neuronal Culture Medium

-

Vehicle control (DMSO)

Procedure:

-

Preparation of Treatment Media:

-

Prepare fresh Neuronal Culture Medium containing the desired concentrations of the MEK inhibitor (e.g., 1 µM, 10 µM, 50 µM).

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the highest inhibitor dose.

-

-

Treatment:

-

On the day of treatment (e.g., DIV 4), perform a half-media change on the cultured neurons, replacing the old medium with the prepared inhibitor-containing or vehicle control medium.

-

Return the cultures to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Post-Treatment Analysis:

-

Following the treatment period, the neurons can be processed for various downstream analyses, such as immunocytochemistry, Western blotting, or viability assays.

-

III. Assessment of Neuronal Viability and Morphology

A. Immunocytochemistry

Procedure:

-

Fix the treated and control neurons with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 10% bovine serum albumin in PBS) for 30 minutes.

-

Incubate with primary antibodies against neuronal markers (e.g., β-III tubulin for neurons, MAP2 for dendrites) and phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

-

Mount coverslips and visualize using a fluorescence microscope.

B. Western Blotting

Procedure:

-

Lyse the treated and control neurons in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against total ERK, p-ERK, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

C. Cell Viability Assays

Procedure:

-

Assess cell viability using assays such as the MTT assay, LDH release assay, or live/dead staining with calcein-AM and ethidium (B1194527) homodimer-1.

Caption: General experimental workflow for studying the effects of MEK inhibitors in primary neuron cultures.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers utilizing MEK inhibitors in primary neuron cultures. These methods facilitate the investigation of the MEK/ERK signaling pathway's role in neuronal health and disease, and provide a framework for the preclinical evaluation of novel neuroprotective or neuroregenerative compounds. Careful adherence to these protocols will ensure reproducible and reliable data, advancing our understanding of fundamental neurobiology and aiding in the development of new therapies for neurological disorders.

References

Application Notes and Protocols for In Vivo Administration of MEK Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the in vivo administration of MEK (Mitogen-activated protein kinase kinase) inhibitors, using PD 90780 as a representative compound, in various animal models. These protocols and notes are intended to assist researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of MEK inhibitors. The methodologies outlined are based on established practices in preclinical pharmacology and cancer research.

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. MEK inhibitors are a class of targeted therapy drugs that specifically block the activity of MEK1 and MEK2, thereby inhibiting downstream signaling to ERK and impeding tumor growth.

These application notes will cover essential aspects of in vivo studies, including drug formulation, administration routes, and the design of efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Signaling Pathway of MEK Inhibitors

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors like this compound.

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from in vivo studies with MEK inhibitors.

Table 1: Pharmacokinetic Parameters of a MEK Inhibitor

| Animal Model | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Mouse (CD-1) | 10 | Oral (p.o.) | Data | Data | Data | Data |

| Mouse (CD-1) | 5 | Intravenous (i.v.) | Data | Data | Data | Data |

| Rat (Sprague-Dawley) | 10 | Oral (p.o.) | Data | Data | Data | Data |

| Rat (Sprague-Dawley) | 5 | Intravenous (i.v.) | Data | Data | Data | Data |

Table 2: In Vivo Efficacy of a MEK Inhibitor in Xenograft Models

| Animal Model | Tumor Type | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Nude Mouse | Human Colorectal Carcinoma (HCT116) | Vehicle Control | Daily, p.o. | 0 | Data |

| Nude Mouse | Human Colorectal Carcinoma (HCT116) | This compound (10 mg/kg) | Daily, p.o. | Data | Data |

| Nude Mouse | Human Melanoma (A375) | Vehicle Control | Daily, p.o. | 0 | Data |

| Nude Mouse | Human Melanoma (A375) | This compound (10 mg/kg) | Daily, p.o. | Data | Data |

Experimental Protocols

Drug Formulation and Preparation

Objective: To prepare a stable and homogenous formulation of the MEK inhibitor for in vivo administration.

Materials:

-

MEK Inhibitor (e.g., this compound) powder

-

Vehicle components (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, 10% DMSO, 20% PEG300)

-

Sterile tubes

-

Vortex mixer

-

Sonicator

Protocol:

-

Weigh the required amount of the MEK inhibitor powder based on the desired concentration and the number of animals to be dosed.

-

In a sterile tube, dissolve the powder in the appropriate volume of the primary solvent (e.g., DMSO).

-

Add the remaining vehicle components sequentially while continuously mixing using a vortex mixer.

-

If necessary, sonicate the mixture to ensure complete dissolution and homogeneity.

-

Prepare the formulation fresh daily before administration to ensure stability.

Animal Handling and Acclimatization

Objective: To ensure the welfare of the animals and minimize experimental variability.

Protocol:

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Upon arrival, house the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Provide ad libitum access to food and water.

-

Allow the animals to acclimatize for at least one week before the start of the experiment.

-

Monitor the general health of the animals daily.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the MEK inhibitor in a relevant cancer model.

Caption: A generalized workflow for an in vivo efficacy study of a MEK inhibitor in a xenograft model.

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of sterile PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer the MEK inhibitor or vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

-

Data Collection: Measure tumor volume and body weight at regular intervals (e.g., twice a week).

-

Endpoint: Euthanize the animals when tumors in the control group reach a specified size or at the end of the study period.

-

Tissue Collection: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-ERK levels).

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the MEK inhibitor.

Protocol:

-

Administer a single dose of the MEK inhibitor to a cohort of animals via the intended clinical route (e.g., oral) and a parallel cohort via the intravenous route.

-

Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the MEK inhibitor.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Study

Objective: To assess the in vivo target engagement and downstream effects of the MEK inhibitor.

Protocol:

-

Administer a single dose of the MEK inhibitor to tumor-bearing animals.

-

At various time points post-dosing, euthanize cohorts of animals and collect tumor and/or relevant surrogate tissues.

-

Prepare tissue lysates and analyze the levels of the target biomarker (e.g., phosphorylated ERK) using methods such as Western blotting, ELISA, or immunohistochemistry.

-

Correlate the extent and duration of target modulation with the pharmacokinetic profile of the drug.

Conclusion

The successful in vivo evaluation of a MEK inhibitor like this compound requires careful planning and execution of experiments. The protocols and guidelines presented here offer a framework for conducting robust preclinical studies. Researchers should optimize these protocols based on the specific properties of their compound and the animal models being used. Thorough characterization of the pharmacokinetic and pharmacodynamic properties is crucial for interpreting efficacy data and for the successful translation of promising drug candidates to clinical development.

Application Notes and Protocols for Flow Cytometry Analysis Following PD 90780 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 90780 is a non-peptide small molecule antagonist of the p75 neurotrophin receptor (p75NTR).[1] It functions by interacting with nerve growth factor (NGF), thereby preventing its binding to p75NTR.[1] The p75NTR, a member of the tumor necrosis factor (TNF) receptor superfamily, is a multifaceted receptor involved in various cellular processes, including neuronal survival, apoptosis (programmed cell death), and cell cycle regulation.[2][3] Depending on the cellular context and the presence of co-receptors like Trk receptors, p75NTR can either promote cell survival or induce apoptosis.[3] Inhibition of the NGF-p75NTR interaction by this compound provides a valuable tool to investigate the downstream signaling pathways of p75NTR and its role in cellular fate.

Flow cytometry is a powerful technique for single-cell analysis, enabling the rapid and quantitative measurement of multiple cellular characteristics. It is an indispensable tool in drug discovery and development for assessing the effects of compounds on cellular processes such as apoptosis and cell cycle progression. This document provides detailed application notes and protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, with a focus on apoptosis and cell cycle analysis.

Mechanism of Action of this compound and p75NTR Signaling

This compound specifically disrupts the interaction between NGF and the p75NTR. The p75NTR can be activated by various neurotrophins, and its downstream signaling is complex and context-dependent. In the absence of Trk receptor signaling, or when Trk activity is low, p75NTR activation can lead to apoptosis. This pro-apoptotic signaling can be mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn can lead to the activation of caspases, key executioners of apoptosis. Specifically, p75NTR-induced apoptosis can involve the activation of caspase-9 and caspase-3.

Furthermore, p75NTR has been implicated in the regulation of the cell cycle. Some studies have shown that p75NTR can retard cell cycle progression, leading to an accumulation of cells in the G0/G1 phase. Therefore, by blocking the NGF-p75NTR interaction, this compound is expected to modulate these signaling pathways and consequently affect cell survival and proliferation.

p75NTR Signaling Pathway

Caption: p75NTR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for analyzing the effects of this compound on apoptosis and the cell cycle using flow cytometry.

Experimental Workflow

Caption: General experimental workflow for flow cytometry analysis.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and the loss of membrane integrity using PI.

Materials:

-

Cells of interest (e.g., PC12 cells, primary neurons)

-

This compound (in a suitable solvent like DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not lead to overconfluence during the treatment period. Allow cells to adhere and stabilize overnight.

-

This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting:

-

For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).

-

Wash the adherent cells once with PBS.

-

Detach the cells using a gentle dissociation reagent (e.g., TrypLE™ Express) to minimize membrane damage.

-

Combine the detached cells with the previously collected culture medium.

-

For suspension cells, directly collect the cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Washing: Wash the cell pellet twice with cold PBS by resuspending and centrifuging at 300 x g for 5 minutes.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (PI) staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set up compensation and gates.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

PI/RNase A Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

-

Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Carefully decant the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

G0/G1 phase: Cells with 2n DNA content.

-

S phase: Cells with DNA content between 2n and 4n.

-

G2/M phase: Cells with 4n DNA content.

-

Sub-G1 peak: May indicate apoptotic cells with fragmented DNA.

-

Data Presentation

The quantitative data obtained from flow cytometry experiments should be summarized in clearly structured tables for easy comparison. Below are representative tables illustrating the potential effects of inhibiting p75NTR signaling, based on data from analogous studies involving p75NTR knockdown or NGF withdrawal.

Table 1: Representative Data for Apoptosis Analysis

| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound (10 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |

| This compound (50 µM) | 72.3 ± 4.1 | 18.4 ± 2.3 | 9.3 ± 1.8 |

| Positive Control | 45.8 ± 5.2 | 35.1 ± 3.9 | 19.1 ± 2.7 |

| (Note: Data are hypothetical and for illustrative purposes, adapted from principles observed in p75NTR-mediated apoptosis studies.) |

Table 2: Representative Data for Cell Cycle Analysis

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 |

| This compound (10 µM) | 65.2 ± 3.1 | 22.5 ± 2.0 | 12.3 ± 1.0 |

| This compound (50 µM) | 75.8 ± 3.9 | 15.3 ± 1.8 | 8.9 ± 0.9 |

| (Note: Data are hypothetical and for illustrative purposes, based on the known role of p75NTR in cell cycle arrest.) |

Conclusion

The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the cellular effects of the p75NTR antagonist, this compound, using flow cytometry. By analyzing changes in apoptosis and cell cycle distribution, scientists can gain valuable insights into the functional role of the NGF-p75NTR signaling axis in their specific cellular models. This information is crucial for basic research and for the development of therapeutic strategies targeting this pathway.

References

Troubleshooting & Optimization

Troubleshooting PD 90780 solubility issues in media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with PD 90780 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with a reported solubility of up to 36 mg/mL.[1] For most applications, preparing a high-concentration stock solution of 10 mM in DMSO is a common practice.[2]

Q2: My this compound precipitated when I diluted my DMSO stock solution into my cell culture medium. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic small molecules. To avoid this, it is best to first make intermediate serial dilutions of your high-concentration stock in DMSO before adding the final, most diluted sample to your aqueous medium. This helps to prevent the compound from crashing out of solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but it is always recommended to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your experimental medium.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve solubility problems with this compound in your experimental setup.

Initial Stock Solution Preparation

The first critical step is the proper preparation of a high-concentration stock solution.

Quantitative Data Summary: this compound Stock Solution

| Parameter | Value | Reference |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |

| Solubility in DMSO | 36 mg/mL | |

| Typical Stock Concentration | 10 mM | |

| Short-Term Storage | -20°C (up to 1 month) | |

| Long-Term Storage | -80°C (up to 6 months) |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 362.34 g/mol . For example, to prepare 1 mL of a 10 mM stock solution, you would need to dissolve 0.36234 mg of this compound in 1 mL of DMSO.

-

Add the calculated volume of DMSO to the vial of this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C.

-

Troubleshooting Precipitation in Media

If you observe precipitation when diluting your this compound stock solution into your cell culture medium, follow this troubleshooting workflow.

References

Optimizing PD 90780 concentration for maximum inhibition

Welcome to the technical support center for PD 90780, a non-peptide antagonist of Nerve Growth Factor (NGF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments for maximum inhibition of the NGF-p75NTR interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-peptide antagonist of nerve growth factor (NGF). It functions by directly interacting with NGF, thereby preventing its association with the p75 neurotrophin receptor (p75NTR). This inhibition blocks the downstream signaling cascades initiated by the NGF-p75NTR complex.

Q2: What are the typical working concentrations for this compound?

A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. However, published data indicates that concentrations in the micromolar range are typically effective. For example, the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed) has been reported to be 23.1 µM in PC12 cells and 1.8 µM in PC12nnr5 cells for the inhibition of the NGF-p75NTR interaction.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific system.

Q3: What is the solubility and how should I prepare stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For stock solutions, it is recommended to dissolve the compound in DMSO. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Q4: What signaling pathways are affected by inhibiting the NGF-p75NTR interaction with this compound?

A4: The p75NTR receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, can activate divergent downstream signaling pathways that influence cell survival and apoptosis. By blocking the NGF-p75NTR interaction, this compound can modulate these pathways. Key pathways include the activation of c-Jun N-terminal kinase (JNK), which is often associated with pro-apoptotic signals, and the activation of Nuclear Factor-kappa B (NF-κB), which is typically linked to pro-survival signals. The ultimate cellular outcome depends on the cellular context and the presence of co-receptors.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low or no inhibitory effect observed | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental setup. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the effective range. |

| Compound Degradation: Improper storage or handling of this compound may lead to its degradation. | Ensure that stock solutions are stored correctly at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. | |

| Cell Line Insensitivity: The targeted p75NTR pathway may not be the primary driver of the observed phenotype in your specific cell model. | Confirm the expression and functional relevance of the p75NTR in your cell line. Consider using a positive control (e.g., a cell line known to be sensitive to NGF-p75NTR inhibition) to validate your experimental setup. | |

| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell density, passage number, or growth phase can affect the cellular response to inhibitors. | Standardize your cell culture procedures. Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase at the time of treatment. Use cells within a defined passage number range. |

| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability in the final compound concentrations. | Use calibrated pipettes and perform serial dilutions carefully. For dose-response experiments, consider preparing a master mix for each concentration to minimize pipetting errors. | |

| Solvent Effects: High concentrations of the solvent (e.g., DMSO) can have cytotoxic or other confounding effects on the cells. | Include a vehicle control (cells treated with the same concentration of DMSO used in the highest this compound concentration) in all experiments to account for any solvent-related effects. | |

| Observed Cell Toxicity | High Concentration of this compound: The concentration of this compound used may be cytotoxic to the cells. | Perform a cell viability assay (e.g., MTT, MTS, or ATP-based assay) in parallel with your inhibition experiment to assess the cytotoxic effects of this compound at different concentrations. Aim to use a concentration that provides maximum inhibition with minimal toxicity. |

| Off-Target Effects: At higher concentrations, small molecule inhibitors may have off-target effects that contribute to cytotoxicity. | While specific off-target effects for this compound are not extensively documented, it is a possibility. If cytotoxicity is a concern, try to use the lowest effective concentration and consider validating key findings with a secondary, structurally distinct inhibitor of the same pathway if available. |

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound from various in vitro studies.

| Parameter | Cell Line | IC50 Value | Reference |

| Inhibition of NGF-p75NTR interaction | PC12 | 23.1 µM | [1] |

| Inhibition of NGF-p75NTR interaction | PC12nnr5 | 1.8 µM | [1] |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cellular phenotype (e.g., inhibition of a downstream signaling event or a change in cell morphology).

Materials:

-

This compound

-

DMSO (cell culture grade)

-

Your cell line of interest

-

Appropriate cell culture medium and supplements

-

96-well cell culture plates

-

Reagents for the specific endpoint measurement (e.g., antibodies for western blotting, reagents for a reporter assay)

-

Plate reader or other detection instrument

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

-

Prepare this compound Dilutions:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

-

-

Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls to the respective wells.

-

Incubation: Incubate the plate for a predetermined duration, based on the kinetics of the biological process you are studying.

-

Endpoint Measurement: At the end of the incubation period, measure the desired endpoint. This could be the level of a phosphorylated protein, the expression of a target gene, or a change in cell viability.

-

Data Analysis:

-

Normalize the data to the controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

-

Protocol 2: Assessing Cell Viability using the MTT Assay

This protocol is used to evaluate the cytotoxic effects of this compound.

Materials:

-

This compound

-

DMSO

-

Your cell line of interest

-

Cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

-

Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Caption: Workflow for optimizing this compound concentration.

Caption: Key signaling pathways downstream of NGF-p75NTR.

References

Interpreting Unexpected Results with PD 90780: A Technical Support Guide

This technical support center is designed for researchers, scientists, and drug development professionals who are using PD 90780 and have encountered unexpected results. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound, a non-peptide antagonist of the nerve growth factor (NGF) that prevents NGF from binding to the p75NTR receptor.[1][2][3]

Issue 1: Higher than Expected Cell Death Observed

Question: I am using this compound to inhibit NGF-p75NTR signaling in my cell line, but I'm observing a significant increase in cell death, which is not the anticipated outcome. What could be the cause?

Answer: Unexpected cytotoxicity can stem from several factors. Below is a table outlining potential causes and suggested actions to troubleshoot this issue.

| Possible Cause | Suggested Action |

| Off-Target Effects | At higher concentrations, small molecule inhibitors can sometimes interact with unintended cellular targets, leading to toxicity. To address this, perform a dose-response curve to identify the lowest effective concentration. Comparing the results with a structurally different p75NTR inhibitor can also help determine if the observed cytotoxicity is specific to this compound. |

| Solvent Toxicity | The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[2] It is crucial to run a vehicle control (cells treated with the same concentration of solvent alone) to assess the impact of the solvent on cell viability. |